Cas no 2137069-33-9 ([(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine)

(1S)-1-(2-tert-Butylpyrimidin-4-yl)ethyl](methyl)amine is a chiral amine derivative featuring a tert-butyl-substituted pyrimidine core. This compound is of interest in pharmaceutical and agrochemical research due to its stereospecific structure, which can influence binding affinity and selectivity in target interactions. The tert-butyl group enhances steric hindrance, potentially improving metabolic stability and resistance to enzymatic degradation. The methylamine moiety provides a reactive site for further derivatization, making it a versatile intermediate in synthetic chemistry. Its well-defined stereochemistry ensures consistency in applications requiring enantiomeric purity. This compound is typically utilized in the development of biologically active molecules, where precise molecular configuration is critical for efficacy.
[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine structure
2137069-33-9 structure
商品名:[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine
CAS番号:2137069-33-9
MF:C11H19N3
メガワット:193.288662195206
CID:6199803
PubChem ID:165442495

[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine 化学的及び物理的性質

名前と識別子

    • [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine
    • EN300-624692
    • 2137069-33-9
    • インチ: 1S/C11H19N3/c1-8(12-5)9-6-7-13-10(14-9)11(2,3)4/h6-8,12H,1-5H3/t8-/m0/s1
    • InChIKey: NFYUTKMJRVTHBH-QMMMGPOBSA-N
    • ほほえんだ: N1C(=CC=NC=1C(C)(C)C)[C@H](C)NC

計算された属性

  • せいみつぶんしりょう: 193.157897619g/mol
  • どういたいしつりょう: 193.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-624692-1.0g
[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine
2137069-33-9
1g
$0.0 2023-06-07

[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine 関連文献

[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amineに関する追加情報

Introduction to [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137069-33-9)

[(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine, with the CAS number 2137069-33-9, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, including a tert-butylpyrimidine moiety and a chiral center, which contribute to its biological activity and selectivity.

The chemical structure of [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine consists of a pyrimidine ring substituted with a tert-butyl group and an ethylamine side chain bearing a methyl group. The presence of the chiral center at the ethylamine position imparts enantiomeric purity, which is crucial for its pharmacological properties. This compound has been synthesized through various methodologies, including asymmetric synthesis and chiral resolution techniques, ensuring high enantiomeric excess (ee).

In the realm of medicinal chemistry, [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have demonstrated its potential as a modulator of various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry highlighted its activity as an inhibitor of specific kinases involved in cancer pathways. The compound's ability to selectively target these kinases without affecting other cellular processes makes it a valuable candidate for further optimization and clinical evaluation.

Beyond its role as a kinase inhibitor, [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine has also been explored for its potential in neurodegenerative diseases. Studies have shown that it can modulate the activity of certain neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) is another advantageous feature that enhances its suitability for central nervous system (CNS) applications.

The pharmacokinetic properties of [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine have been extensively studied to understand its behavior in vivo. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it demonstrates low toxicity in animal models. These attributes are essential for advancing the compound into clinical trials.

In clinical settings, early-phase trials have been initiated to evaluate the safety and efficacy of [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits dose-dependent pharmacological effects. Ongoing Phase II trials are focusing on specific indications such as cancer and neurodegenerative disorders to further validate its therapeutic potential.

The synthesis of [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine involves several steps that ensure high purity and enantiomeric purity. Key synthetic routes include the use of chiral auxiliaries or catalysts to achieve asymmetric induction during the formation of the chiral center. Advanced analytical techniques such as chiral HPLC are employed to monitor enantiomeric purity throughout the synthesis process.

In conclusion, [(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137069-33-9) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features, coupled with favorable pharmacological and pharmacokinetic properties, make it an attractive candidate for further development. Ongoing research continues to explore its full potential in various therapeutic areas, contributing to advancements in healthcare.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司